6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is also known as Selumetinib, a small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) that has been found to have anticancer properties.
Wirkmechanismus
Selumetinib inhibits the MEK pathway by binding to the MEK protein and preventing its activation. This leads to a decrease in the activity of downstream proteins, such as extracellular signal-regulated kinase (ERK), which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Selumetinib has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This may have implications for the treatment of other diseases, such as age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Selumetinib in lab experiments is its specificity for the MEK pathway. This allows researchers to study the effects of MEK inhibition on various cellular processes without the interference of other pathways. However, one limitation of using Selumetinib is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the investigation of Selumetinib's potential applications in other diseases, such as neurofibromatosis type 1. Additionally, researchers may explore the use of Selumetinib in combination with immunotherapy to enhance the immune response against cancer cells.
Synthesemethoden
The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine involves a multi-step process that starts with the reaction of 4,6-dichloro-5-nitropyrimidine with 4-methylthio-1,3-thiazole in the presence of a base. The resulting intermediate is then reacted with methylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the MEK pathway, which is involved in the growth and survival of cancer cells. Selumetinib has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lung cancer, melanoma, and thyroid cancer.
Eigenschaften
IUPAC Name |
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-3-10(13-5-12-7)11-4-9-8(2)14-6-15-9/h3,5-6H,4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUKVHQUICZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.